![molecular formula C7H12N4O2 B13159980 [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13159980.png)
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that features a unique structure combining an oxolane ring, a triazole ring, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxolane derivative, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step often involves the functionalization of the triazole ring to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group on the oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of the triazole ring can produce various hydrogenated triazole derivatives.
科学研究应用
Chemistry
In chemistry, [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with natural biological processes.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The triazole ring is known for its antimicrobial and antifungal activities, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique chemical properties can enhance the performance of these materials in various applications.
作用机制
The mechanism of action of [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The oxolane ring and methanol group can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity.
相似化合物的比较
Similar Compounds
- [1-(4-Hydroxyoxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-Aminotetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethanol
Uniqueness
Compared to similar compounds, [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol stands out due to its specific combination of functional groups. This unique structure allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C7H12N4O2 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC 名称 |
[1-(4-aminooxolan-3-yl)triazol-4-yl]methanol |
InChI |
InChI=1S/C7H12N4O2/c8-6-3-13-4-7(6)11-1-5(2-12)9-10-11/h1,6-7,12H,2-4,8H2 |
InChI 键 |
LSHPGEKVXGRIML-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CO1)N2C=C(N=N2)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


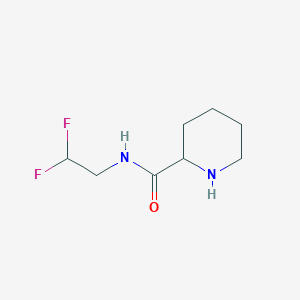
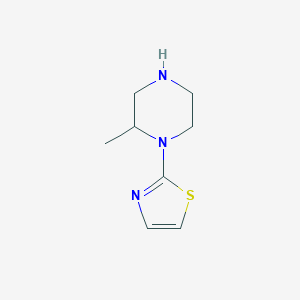
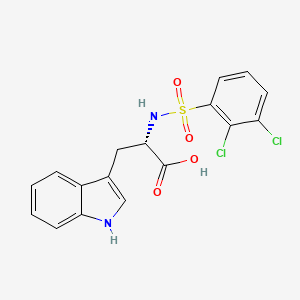
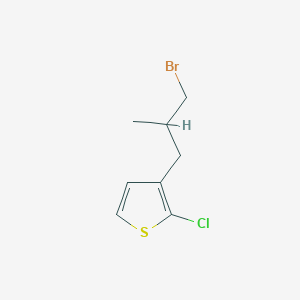
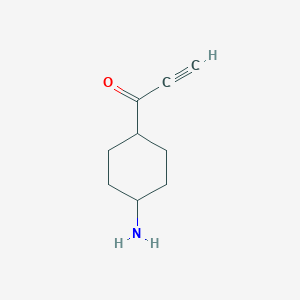


![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)
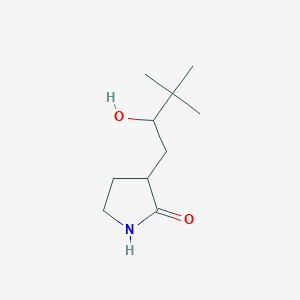


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
